Spinosad 10 microg/mL in Acetonitrile Spinosad 10 microg/mL in Acetonitrile Spinosad is a naturally-occurring insecticide found in the the soil bacterium S. spinosa. It is a mixture of the macrocyclic lactones spinosyn A and spinosyn D, which act as agonists of insect nicotinic acetylcholinesterase receptors (nAChRs). Oral administration of spinosad induces toxicity in fruit flies including C. capitata, B. curcurbitae, and B. dorsalis (LC50s = 2.8-4.2, 4.3-5.5, and 3.1-3.3 µg/ml, respectively) but has low toxicity in vertebrates. It also inhibits canine P-glycoprotein (P-gp; IC50 = 0.2 µg/ml). Formulations containing spinosad have been used in the agricultural and veterinary control of insects.
Spinosad is a bioinsecticide produced by the soil micro-organisms like actinomycetes or derived from bacteria like Saccharopolyspora spinosa, which shows efficacy against a variety of insects.
Spinosad is a pediculicide mixture of spinosyn A and spinosyn D (in an approximately 5:1 ratio, respectively) used in the topical treatment of head lice in children (four years old and older) and in adults. Spinosad is an insecticide based on a compound found in S. spinosa, a bacterial species. Spinosad has also been experimented for use in cats for treatment of flea infestations, and has also been experimented for use against the KS1 Ctenocephalides felis flea strain infesting dogs, in addition to many investigations for use in other animals and agricultural plants.
Spinosad is a Pediculicide.
Brand Name: Vulcanchem
CAS No.: 168316-95-8
VCID: VC21342002
InChI: InChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m11/s1
SMILES: CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C
Molecular Formula: C83H132N2O20
Molecular Weight: 1477.9 g/mol

Spinosad 10 microg/mL in Acetonitrile

CAS No.: 168316-95-8

Cat. No.: VC21342002

Molecular Formula: C83H132N2O20

Molecular Weight: 1477.9 g/mol

* For research use only. Not for human or veterinary use.

Spinosad 10 microg/mL in Acetonitrile - 168316-95-8

CAS No. 168316-95-8
Molecular Formula C83H132N2O20
Molecular Weight 1477.9 g/mol
IUPAC Name (1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Standard InChI InChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m11/s1
Standard InChI Key JFLRKDZMHNBDQS-SGSTVUCESA-N
Isomeric SMILES CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C.CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
SMILES CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C
Canonical SMILES CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C
Boiling Point 801.515°C
Melting Point 84 - 99.5 °C (Spinosyn A), 161 - 170 °C (Spinosyn D)

Spinosad 10 microg/mL in Acetonitrile is a certified reference material primarily utilized in analytical chemistry for quantifying spinosad in various matrices. This solution consists of spinosad, a naturally occurring insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, dissolved in acetonitrile at a precise concentration of 10 micrograms per milliliter. The formulation serves as a standard for chemical analysis, research applications, and quality control testing in agricultural, veterinary, and environmental contexts. The standardized concentration enables reliable calibration of analytical instruments and consistent assessment of spinosad residues in various samples.

Origin and Development

Spinosad is a bioinsecticide produced by soil microorganisms, specifically the actinomycete Saccharopolyspora spinosa. It was discovered through soil sampling programs and has since become an important tool in integrated pest management systems worldwide. The specific formulation of 10 microg/mL in acetonitrile was developed to meet the growing need for accurate analytical standards in environmental monitoring, food safety testing, and research applications. This precise concentration allows for reliable quantification of spinosad in various matrices, ensuring consistent analytical results across different laboratories and testing protocols.

Regulatory Status

Spinosad has undergone extensive regulatory review globally and has been approved for various agricultural and veterinary applications. The Food and Agriculture Organization (FAO) has established specifications for spinosad as an agricultural pesticide, with specific requirements for content, physical properties, and analytical methods . These specifications ensure consistency and quality in commercial spinosad products, including analytical standards such as the 10 microg/mL acetonitrile solution. The standardized formulation is critical for regulatory compliance testing and environmental monitoring programs.

Chemical Properties and Composition

Molecular Characteristics

Spinosad 10 microg/mL in Acetonitrile is a solution containing the active ingredient spinosad dissolved in acetonitrile. The molecular formula for spinosad is C83H132N2O20, with a corresponding molecular weight of 1477.9 g/mol. Spinosad itself consists of a mixture of two major components: spinosyn A and spinosyn D, typically present in a ratio ranging from 50:50 to 95:5 . These compounds are macrocyclic lactones with a tetracyclic ring system attached to two sugar moieties, creating a complex molecular structure with specific biological activity against target insect species.

Composition

The standard solution contains precisely measured spinosad dissolved in high-purity acetonitrile. According to specifications, spinosad consists of:

ComponentChemical Name (IUPAC)Typical Proportion
Spinosyn A(2R,3aS,5aR,5bS,9S,13S,14R,16aS,16bR)-2-(6-deoxy-2,3,4-tri-O-methyl-α-L-mannopyranosyloxy)-13-(4-dimethylamino-2,3,4,6-tetradeoxy-β-D-erythropyranosyloxy)-9-ethyl-2,3,3a,5a,6,7,9,10,11,12,13,14,15,16a,16b-hexadecahydro-14-methyl-1H-8-oxacyclododeca[b]as-indacene-7,15-dione50-95%
Spinosyn D(2R,3aS,5aR,5bS,9S,13S,14R,16aS,16bR)-2-(6-deoxy-2,3,4-tri-O-methyl-α-L-mannopyranosyloxy)-13-(4-dimethylamino-2,3,4,6-tetradeoxy-β-D-erythropyranosyloxy)-9-ethyl-2,3,3a,5a,6,7,9,10,11,12,13,14,15,16a,16b-hexadecahydro-4,14-dimethyl-1H-8-oxacyclododeca[b]as-indacene-7,15-dione5-50%

This composition is standardized to ensure consistency in analytical applications .

Analytical Methods and Applications

Chromatographic Analysis

Spinosad 10 microg/mL in Acetonitrile serves as a crucial reference standard for high-performance liquid chromatography (HPLC) analysis of spinosad residues. According to U.S. Environmental Protection Agency (EPA) documentation, the analytical method for spinosad typically employs HPLC with ultraviolet (UV) detection . The instrumental conditions for analysis include:

ParameterSpecification
ColumnYMC ODS-AQ column (4.6 × 150 mm, 5-μm)
Column Temperature30°C
Mobile PhaseMethanol/acetonitrile/2% ammonium acetate:acetonitrile (67:33, v:v) [44:44:12, v:v:v]
DetectionUV at 250 nm
Injection Volume175 μL
Retention TimesSpinosyn A: ~11 min, Spinosyn D: ~12.5 min, Spinosyn B: ~8 min, N-demethyl spinosyn D: ~9 min

These conditions allow for effective separation and quantification of spinosad components in various matrices .

Method Validation

The analytical methods using spinosad reference standards have been validated for parameters such as linearity, limits of detection (LOD), and limits of quantitation (LOQ). According to EPA documentation:

ParameterSpinosyn ASpinosyn DSpinosyn BN-demethyl spinosyn D
Established LOQ0.010 μg/g0.010 μg/g0.010 μg/g0.010 μg/g
Calculated LOQ0.005 μg/g0.009 μg/g0.005 μg/g0.005 μg/g
Established LOD0.003 μg/g0.003 μg/g0.003 μg/g0.003 μg/g
Calculated LOD0.002 μg/g0.003 μg/g0.002 μg/g0.001 μg/g
Linearity (r²)0.9998-0.999950.99970.9997-1.00000.9997-0.9998

These validation parameters demonstrate the reliability and sensitivity of the analytical methods using spinosad reference standards .

Sample Preparation Techniques

For analytical applications involving soil or sediment samples, specific extraction and clean-up procedures are employed before instrumental analysis. According to EPA methodology, samples are typically extracted using a mixture of methanol and sodium chloride/sodium hydroxide solution, followed by solid-phase extraction (SPE) cleanup. The extract is then reconstituted in a mixture containing acetonitrile before HPLC analysis . The specific procedures include:

  • Extraction of 20g samples with methanol:5% sodium chloride/1N sodium hydroxide (65:27:8, v:v:v)

  • Sonication and shaking for sample extraction

  • Centrifugation for separation of solids and solvent

  • Adjustment of extract volume to 130 mL

  • SPE cleanup with silica gel cartridges

  • Elution with methylene chloride:methanol (75:25, v:v)

  • Concentration of eluate via rotary vacuum evaporation

  • Reconstitution in methanol:acetonitrile:2% ammonium acetate (1:1:1, v:v:v)

  • HPLC analysis with UV detection

These procedures ensure accurate and reproducible analysis of spinosad in environmental samples.

Biological Activity and Mode of Action

Mechanism of Insecticidal Activity

Spinosad functions as a nicotinic acetylcholine receptor (nAChR) agonist in insects. It mimics the natural neurotransmitter acetylcholine, disrupting nerve impulses and ultimately causing insect mortality. This unique mode of action differs from many conventional insecticides, providing an important alternative for pest management and resistance mitigation. The compound acts primarily through contact and ingestion, affecting the nervous system of target insects while demonstrating reduced impact on many beneficial insects and mammals when used according to label instructions.

Target Pest Spectrum

Spinosad exhibits potent insecticidal activity against a wide range of agricultural and veterinary pests. It is particularly effective against:

Pest CategoryExamples
LepidopteraCaterpillars, armyworms, loopers
DipteraFruit flies, house flies
ThysanopteraThrips
ColeopteraSome beetle species
HymenopteraSawflies
EctoparasitesLice, some mite species

The selective activity profile makes spinosad valuable in integrated pest management programs where preservation of beneficial insects is important.

EndpointValue/Classification
Acute Oral LD₅₀ (rat)>5000 mg/kg
Acute Dermal LD₅₀ (rabbit)>2000 mg/kg
Acute Inhalation LC₅₀ (rat)>5.18 mg/L
Skin IrritationNon-irritant
Eye IrritationSlight irritant
Skin SensitizationNon-sensitizer

Environmental Fate

ParameterCharacteristic
Soil Degradation (DT₅₀)9-17 days (aerobic conditions)
Aquatic DegradationModerately rapid (photolysis important)
Mobility in SoilLow mobility (strong binding to soil particles)
Bioaccumulation PotentialLow to moderate
Impact on Beneficial OrganismsVariable (toxic to some beneficial insects including bees)

These characteristics influence application guidelines and environmental stewardship recommendations for spinosad-containing products .

Applications in Research and Agriculture

Analytical and Research Applications

Spinosad 10 microg/mL in Acetonitrile serves several critical functions in research and analysis:

  • Reference standard for quantitative analysis of spinosad residues in environmental, food, and biological samples

  • Calibration standard for analytical instruments

  • Quality control material for method validation

  • Research tool for studying insecticide resistance mechanisms

  • Standard for environmental monitoring programs

These applications support regulatory compliance, food safety, and scientific advancement in pest management.

Agricultural and Veterinary Applications

While Spinosad 10 microg/mL in Acetonitrile itself is used for analytical purposes, the active ingredient spinosad has numerous practical applications:

Application AreaUses
Crop ProtectionControl of caterpillars, thrips, and leafminers on fruits, vegetables, and ornamentals
Post-harvest TreatmentProtection of stored grains and commodities
Organic AgricultureApproved for use in many organic farming systems
Veterinary MedicineTreatment of ectoparasites (e.g., lice) in humans and animals
Public HealthMosquito larval control in certain situations

Understanding the concentration and purity of spinosad in commercial formulations is critical for efficacy and safety, highlighting the importance of accurate analytical standards.

Production and Quality Control

Synthesis Process

The production of Spinosad 10 microg/mL in Acetonitrile involves several key steps:

  • Fermentation of Saccharopolyspora spinosa to produce the active spinosad components

  • Extraction and purification of spinosyns from the fermentation broth

  • Characterization and standardization of the purified spinosad

  • Precise dilution in acetonitrile to achieve the 10 microg/mL concentration

  • Verification of concentration and purity through analytical testing

  • Packaging in appropriate containers with environmental controls

Recent research has focused on improving spinosad production through mutagenesis techniques to enhance yield by modifying the producing organism.

Quality Control Parameters

The quality of Spinosad 10 microg/mL in Acetonitrile is assessed through multiple parameters:

ParameterSpecificationMethod
IdentityPositive identification of spinosyns A and DHPLC comparison to reference standard
Purity≥95% spinosyns A+DHPLC-UV
Concentration10 microg/mL ± 5%Quantitative HPLC
A:D RatioWithin 50:50 to 95:5 rangeHPLC area ratio
Solution AppearanceClear, colorlessVisual inspection
Solvent PurityHPLC grade acetonitrileCertificate of analysis
Storage StabilityMaintained within specifications for shelf lifePeriodic retesting

These parameters ensure the reliability of the analytical standard for its intended applications .

Recent Research Developments

Analytical Method Improvements

Recent research has focused on enhancing the analytical methods for spinosad determination. Improvements include:

  • Development of more sensitive detection methods using mass spectrometry

  • Adaptation of methods for complex matrices such as processed foods

  • Miniaturization and automation of sample preparation

  • Application of green chemistry principles to reduce solvent usage

  • Validation of methods for newer spinosad metabolites and degradation products

These advancements continue to expand the utility of Spinosad 10 microg/mL in Acetonitrile as an analytical standard .

Production Enhancements

Efforts to improve spinosad production efficiency have yielded promising results:

ApproachOutcomeBenefit
Strain ImprovementEnhanced yield from S. spinosaMore cost-effective production
Fermentation OptimizationIncreased productivityReduced manufacturing costs
Purification RefinementsHigher purity spinosadImproved analytical standard quality
Stability EnhancementsExtended shelf lifeLonger usability of standards
Sustainable ProductionReduced environmental impactAlignment with green chemistry principles

These improvements support both the analytical applications and the broader use of spinosad in sustainable agriculture.

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